molecular formula C26H28N2O2 B5192297 1-[4-(3-Methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone

1-[4-(3-Methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone

Cat. No.: B5192297
M. Wt: 400.5 g/mol
InChI Key: ZCTYFJJLBUDWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone is a complex organic compound that features a piperazine ring substituted with a 3-methoxybenzyl group and a diphenyl ethanone moiety

Preparation Methods

The synthesis of 1-[4-(3-Methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone typically involves multiple steps. One common route includes the reaction of 3-methoxybenzyl chloride with piperazine to form 1-(3-methoxybenzyl)piperazine. This intermediate is then reacted with 2,2-diphenylacetyl chloride under basic conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(3-Methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(3-Methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The diphenyl ethanone moiety may also play a role in binding to enzymes or other proteins, affecting their function.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and diphenyl ethanone analogs. For example:

    1-(4-Methoxybenzyl)piperazine: Lacks the diphenyl ethanone moiety but shares the piperazine and methoxybenzyl groups.

    2,2-Diphenyl-1-ethanone: Lacks the piperazine ring but shares the diphenyl ethanone structure.

The uniqueness of 1-[4-(3-Methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone lies in its combined structural features, which may confer unique biological and chemical properties.

Properties

IUPAC Name

1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-30-24-14-8-9-21(19-24)20-27-15-17-28(18-16-27)26(29)25(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-14,19,25H,15-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTYFJJLBUDWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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